molecular formula C4H6Cl2O B032796 4-Chlorobutyryl chloride CAS No. 4635-59-0

4-Chlorobutyryl chloride

Cat. No.: B032796
CAS No.: 4635-59-0
M. Wt: 140.99 g/mol
InChI Key: CDIIZULDSLKBKV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Gamma-Butyrolactone and Thionyl Chloride Method: One common method involves reacting gamma-butyrolactone with thionyl chloride in the presence of a catalyst such as boron trichloride in dichloromethane.

    Gamma-Butyrolactone and Bis(Trichloromethyl) Carbonate Method: Another method involves the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst at temperatures ranging from 50-180°C.

Industrial Production Methods: The industrial production of 4-chlorobutyryl chloride typically follows the gamma-butyrolactone and thionyl chloride method due to its high yield and purity. The process involves the use of large-scale reactors and distillation units to ensure the efficient separation and purification of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Solvents: Dichloromethane, diethyl ether.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobutyryl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of:

  • Antipsychotic Drugs : It is utilized in synthesizing trifluperidol and related compounds, which are important for treating schizophrenia and other mental disorders.
  • Antibacterial Agents : The compound is a precursor to ciprofloxacin, a widely used antibiotic effective against a range of bacterial infections .
  • Other Pharmaceuticals : It also plays a role in synthesizing cholinergic drugs like carpronium chloride, antihistamines such as hydroxyebastine, and antidepressants like vilazodone .

Agrochemical Applications

In the agrochemical sector, this compound is employed in the synthesis of various pesticides and herbicides. It acts as an intermediate for:

  • Isoxaflutole : A herbicide used to control weeds in crops.
  • Isoxachlorotole : Another herbicide that helps in managing weed resistance .

Industrial Applications

This compound is also valuable in the production of specialty chemicals. Its applications include:

  • Synthesis of Specialty Chemicals : It is used to create various esters, amides, and thioesters through nucleophilic substitution reactions.
  • Textile Industry : The compound enhances peroxide bleaching processes, improving fabric whiteness and water absorbency .

Data Table: Synthesis Yields of this compound

Synthesis MethodYield (%)Reaction Conditions
Chlorination of gamma-butyrolactone with thionyl chloride82%Catalyzed by zinc chloride
Reaction with bis(trichloromethyl) carbonate>90%Using specific amine catalysts; stable operation for >500 hours

Case Studies

  • Synthesis of Trifluperidol :
    A detailed study demonstrated that this compound could be effectively utilized to synthesize trifluperidol through a series of acylation reactions. This process highlighted the compound's role as a versatile building block in pharmaceutical chemistry.
  • Production of Isoxaflutole :
    Research indicates that using this compound as an intermediate significantly improves the synthesis efficiency of isoxaflutole, showcasing its importance in developing effective agrochemicals.
  • Environmental Impact Assessment :
    Studies have assessed the environmental implications of using this compound in pesticide formulations, focusing on its degradation products and potential toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 4-chlorobutyryl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form amides, esters, and thioesters. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily reacts with nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

  • 4-Chlorobutanoic Acid Chloride
  • 4-Chlorobutyric Acid Chloride
  • Gamma-Chlorobutyryl Chloride

Comparison: 4-Chlorobutyryl chloride is unique due to its specific reactivity and the types of products it forms. Compared to other acyl chlorides, it is more reactive due to the presence of the chlorine atom, which increases the electrophilicity of the carbonyl carbon. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where high reactivity is required .

Biological Activity

4-Chlorobutyryl chloride (4-CBCl), a chemical compound with the formula C₄H₆Cl₂O, is recognized for its significance in organic synthesis, particularly in the pharmaceutical and pesticide industries. Its biological activity has garnered attention due to its role as an intermediate in the synthesis of various bioactive compounds, including antipsychotic medications and antibacterial agents. This article explores the biological activity of this compound, highlighting its toxicological effects, applications in drug synthesis, and relevant case studies.

  • Chemical Formula : C₄H₆Cl₂O
  • Molecular Weight : 135.00 g/mol
  • Structure : Contains a chlorobutyl group which is reactive in various chemical syntheses.

Applications in Pharmaceuticals

This compound serves as a critical intermediate in the synthesis of several pharmaceutical compounds:

  • Antipsychotic Drugs : Used in the production of trifluperidol and related compounds.
  • Antibacterial Agents : Integral to the synthesis of ciprofloxacin and other quinolone antibiotics.
  • Pesticides : Involved in creating isoxaflutole and isoxachlorotole, which are used for agricultural purposes .

Toxicological Evaluations

The biological activity of this compound extends to its toxicological profile. Various studies have been conducted to assess its inhalation toxicity and systemic effects:

Inhalation Toxicity Studies

  • Acute Toxicity :
    • In a study involving Wistar rats exposed to high concentrations (510, 650, and 870 mg/m³) for 4 hours, significant signs of toxicity were observed. Symptoms included labored breathing, piloerection, and weight loss. Notably, 8 out of 10 rats exposed to the highest concentration died or had to be euthanized due to severe distress .
  • Subacute Toxicity :
    • A four-week inhalation study revealed concentration-dependent effects at levels of 2, 12, and 60 mg/m³. Observations included impaired breathing, increased red blood cell counts, and weight loss. Histopathological examinations indicated epithelial hyperplasia and inflammatory changes in the respiratory tract .
  • Concentration-Dependent Effects :
    • The respiratory rate decreased significantly at exposure levels leading to RD50 (the concentration causing a 50% decrease in respiratory rate) values of approximately 360 mg/m³ for short exposure durations .

Occupational Exposure Incident

A notable case involved an occupational poisoning incident due to a leak of chloroacetyl chloride, closely related to this compound. Workers exposed to the chemical exhibited severe neurological damage and respiratory failure, underscoring the hazardous nature of chlorinated compounds in industrial settings .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
Pharmaceutical Synthesis Key intermediate for antipsychotic drugs and antibacterial agents
Toxicological Effects Inhalation toxicity leading to respiratory distress and potential lethality at high concentrations
Occupational Hazards Significant risks associated with exposure during industrial processes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chlorobutyryl chloride in laboratory settings?

  • The most common method involves the chlorination of γ-butyrolactone. In this process, γ-butyrolactone is stirred with zinc chloride at 55–60°C for 1 hour, followed by the slow addition of thionyl chloride at 60°C. The reaction mixture is heated to 80°C over 5–6 hours, left to stand overnight, and then distilled under normal pressure to yield this compound . Alternative routes include using 4-chlorobutyric acid with thionyl chloride or phosphorus trichloride, though these may require stringent temperature control to minimize side reactions.

Q. What physicochemical properties of this compound are critical for experimental design?

  • Key properties include:

  • Boiling Point : 173–174°C (lit.) .
  • Density : 1.26 g/mL at 25°C .
  • Reactivity : High reactivity as an acyl chloride, hydrolyzing readily in water to form 4-chlorobutyric acid and HCl .
  • Solubility : Miscible with organic solvents like ether and dichloromethane but reacts violently with protic solvents (e.g., water, alcohols) . These properties dictate storage conditions (anhydrous environments) and reaction setups (use of dry solvents and inert atmospheres).

Q. What safety precautions are necessary when handling this compound?

  • Due to its corrosive nature and release of toxic HCl vapor, experiments must be conducted under a fume hood. Personal protective equipment (PPE) such as chemical-resistant gloves, goggles, and lab coats are mandatory. Spills should be neutralized with sodium bicarbonate or inert adsorbents . Storage requires airtight containers in cool, dry conditions away from moisture and bases .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in nucleophilic acyl substitutions?

  • Optimization strategies include:

  • Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to stabilize the acyl chloride intermediate and minimize hydrolysis .
  • Temperature Control : Maintain temperatures below 0°C for reactions with sensitive nucleophiles (e.g., amines) to reduce side reactions like over-acylation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can enhance electrophilicity in Friedel-Crafts acylations .
    • Example: In synthesizing Levetiracetam, this compound reacts with (S)-2-aminobutanamide hydrochloride under basic conditions, requiring precise stoichiometry and pH control to avoid racemization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure (e.g., δ ~2.6 ppm for CH₂Cl and δ ~180 ppm for the carbonyl carbon) .
  • GC-MS : Used to assess purity and detect volatile byproducts .
  • Titration : Quantify active chloride content via argentometric titration to verify reactivity .
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Cl stretch) confirm functional groups .

Q. How does this compound participate in multi-step syntheses of bioactive compounds?

  • In drug synthesis, it serves as an acylating agent in key steps:

  • Hyponatremia Drug : Used in Friedel-Crafts acylation with p-chloroaniline, followed by nitro reduction and amide formation .
  • Antispasmodic Agents : Reacts with veratric acid and ethylamine in reductive amination pathways .
    • Challenges include controlling regioselectivity in polyfunctional substrates and minimizing HCl release, which can degrade acid-sensitive intermediates .

Q. How can researchers address stability issues during storage or reaction of this compound?

  • Storage : Use molecular sieves or desiccants to maintain anhydrous conditions. Argon or nitrogen blankets prevent oxidation .
  • In-situ Generation : For highly moisture-sensitive reactions, generate this compound from 4-chlorobutyric acid and oxalyl chloride immediately before use .
  • Stability Monitoring : Periodic FT-IR or Karl Fischer titration can detect hydrolysis or moisture ingress .

Q. Methodological Considerations

  • Contradiction Analysis : While boiling points (173–174°C) are consistent across sources , minor variations in density (1.23–1.26 g/mL) may arise from impurities or measurement techniques. Always cross-validate with freshly distilled batches .
  • Troubleshooting : If acylation yields are low, check for residual moisture in solvents or substrates. Pre-drying reagents over molecular sieves or using activators like DMAP can improve efficiency .

Properties

IUPAC Name

4-chlorobutanoyl chloride
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InChI

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7/h1-3H2
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InChI Key

CDIIZULDSLKBKV-UHFFFAOYSA-N
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Canonical SMILES

C(CC(=O)Cl)CCl
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Molecular Formula

C4H6Cl2O
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DSSTOX Substance ID

DTXSID6052114
Record name 4-Chlorobutyryl chloride
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Molecular Weight

140.99 g/mol
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Physical Description

Light gold liquid; [MSDSonline]
Record name 4-Chlorobutyryl chloride
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Boiling Point

173.5 °C
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Solubility

Soluble in ethanol
Record name 4-CHLOROBUTYRYL CHLORIDE
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Density

1.258
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Vapor Pressure

1.32 [mmHg], 1.32 mm Hg at 25 °C at 25 °C /Estimated/
Record name 4-Chlorobutyryl chloride
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CAS No.

4635-59-0
Record name 4-Chlorobutyryl chloride
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Record name Butanoyl chloride, 4-chloro-
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Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

Procedure details

In an inert atmosphere, 170 mg of PtO2.xH2O (containing 80% of Pt) and 5 mg of anhydrous SnCl2 are introduced into the glass beaker. 120 cm3 of glacial acetic acid and 29.1 g (0.10 mol) of 4-chlorobutyroylferrocene whose main impurities are 1.4% by weight of ferrocene and 0.88% by weight of 1,1'-di(4-chlorobutyroyl)ferrocene are then poured in. This 4-chlorobutyroylferrocene was obtained in the customary manner by a reaction of the Friedel-Crafts type between ferrocene and 4-chlorobutyryl chloride in CH2Cl2 in the presence of AlCl3 as catalyst, followed by recrystallisation of the crude product obtained from hexane.
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